molecular formula C9H12FN3O3 B10784784 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine

Cat. No.: B10784784
M. Wt: 229.21 g/mol
InChI Key: LTDCCBLBAQXNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine involves several steps, typically starting with the preparation of the fluorinated sugar moiety. The synthetic route generally includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of HIV and HBV. By binding to this enzyme, 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine blocks the synthesis of viral DNA, thereby preventing the virus from replicating . This mechanism is similar to that of other nucleoside reverse transcriptase inhibitors.

Comparison with Similar Compounds

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine is unique due to its fluorinated sugar moiety, which enhances its stability and antiviral activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific antiviral properties.

Properties

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

IUPAC Name

4-amino-1-[3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)

InChI Key

LTDCCBLBAQXNKP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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